3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methoxybenzenesulfonamide
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Overview
Description
3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methoxybenzenesulfonamide is a complex organic compound that features a sulfonamide group, a fluorine atom, a methoxy group, and an indole moiety. This compound is of interest in various scientific research fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. The indole core can then be functionalized with various substituents, such as the hydroxyethyl group and the methoxy group, through subsequent reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : The fluorine atom can be reduced to a hydrogen atom under certain conditions.
Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles like sodium hydroxide (NaOH) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Sulfonic acids or sulfonyl chlorides.
Reduction: : Fluoro-substituted compounds.
Substitution: : Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its biological targets. It may interact with specific enzymes or receptors, leading to downstream effects in cellular pathways. Further research would be needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups. Similar compounds might include other sulfonamides or indole derivatives, but the presence of the fluorine and methoxy groups sets it apart. Some similar compounds are:
Sulfonamides: : Commonly used as antibiotics.
Indole derivatives: : Known for their diverse biological activities.
Properties
IUPAC Name |
3-fluoro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-21-8-7-12-9-13(3-5-16(12)21)17(22)11-20-26(23,24)14-4-6-18(25-2)15(19)10-14/h3-10,17,20,22H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYORAIMBXQOLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)OC)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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